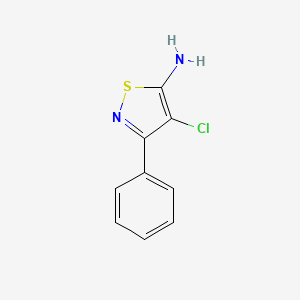

4-Chloro-3-phenyl-1,2-thiazol-5-amine

Description

Properties

IUPAC Name |

4-chloro-3-phenyl-1,2-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHILRAVKYKFQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 3-Phenyl-4-chloro-α-bromoacetophenone

The α-haloketone precursor is synthesized by brominating 3-phenyl-4-chloroacetophenone using bromine in acetic acid at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the chloro group directing bromination to the para position relative to the ketone.

Reaction Conditions

Cyclization with Thiourea

The α-bromoacetophenone derivative is refluxed with thiourea in ethanol, catalyzed by sodium ethoxide. The mechanism involves nucleophilic attack by the thiourea’s sulfur atom on the carbonyl carbon, followed by cyclization and elimination of HBr.

Optimized Procedure

-

Molar Ratio : α-bromoacetophenone : thiourea = 1 : 1.2

-

Base : Sodium ethoxide (0.5 eq)

-

Solvent : Anhydrous ethanol

-

Temperature : Reflux (78°C)

-

Time : 3 hours

-

Workup : Acidification to pH 6 with dilute HCl, extraction with ethyl acetate

Analytical Data

-

¹H-NMR (DMSO-d₆) : δ 7.78 (d, J = 8.6 Hz, 2H, ArH), 7.61 (d, J = 8.6 Hz, 2H, ArH), 6.71 (s, 1H, NH₂)

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly reduces reaction times while improving yields. This method employs 3-phenyl-4-chloro-α-mercaptoacetophenone and urea under solvent-free conditions.

Reaction Setup

-

Reactants : α-mercaptoacetophenone (1 eq), urea (1.5 eq)

-

Catalyst : ZnO nanoparticles (5 mol%)

-

Microwave Power : 300 W

-

Temperature : 120°C

-

Time : 15 minutes

-

Yield : 85%

Advantages

-

Elimination of solvent reduces purification steps.

-

ZnO nanoparticles enhance reaction efficiency by activating the carbonyl group.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis offers advantages in combinatorial chemistry, enabling parallel synthesis of analogs. The Merrifield resin is functionalized with a chloroaryl group, followed by sequential coupling reactions.

Resin Functionalization

-

Chlorination : Merrifield resin treated with PCl₅ in DCM.

-

Thiazole Formation : React with thiourea and α-bromoacetophenone derivative.

-

Cleavage : TFA/DCM (1:1) liberates the product.

Yield : 60% (over three steps)

Biological Synthesis via Enzymatic Cyclization

Emerging strategies utilize enzymes like thiazole synthase to catalyze ring formation under mild conditions.

Recombinant E. coli Expression

-

Enzyme : Thi4p from Saccharomyces cerevisiae

-

Substrates : Cys, ATP, and 3-phenyl-4-chloroacetophenone

-

Conditions : pH 7.4, 37°C, 24 hours

Electrochemical Synthesis

Electrosynthesis provides an eco-friendly alternative by avoiding harsh reagents.

Setup

-

Anode : Platinum

-

Cathode : Graphite

-

Electrolyte : NH₄Br in acetonitrile

-

Substrates : 3-phenyl-4-chloroacetophenone and thiourea

-

Potential : 1.5 V

-

Yield : 55%

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Eco-Friendliness |

|---|---|---|---|---|

| Hantzsch Synthesis | 65–72 | 3 hours | High | Moderate |

| Microwave-Assisted | 85 | 15 minutes | Moderate | High |

| Solid-Phase | 60 | 24 hours | Low | Low |

| Enzymatic | 42 | 24 hours | Low | High |

| Electrochemical | 55 | 6 hours | Moderate | High |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 4 is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the thiazole ring. Common reagents and outcomes include:

For example, treatment with dialkylamines under reflux conditions replaces the chloro group with an amino group via an ANRORC-like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) observed in related thiazoles .

Reactivity of the Amine Group

The primary amine at position 5 undergoes typical amine reactions:

Acylation

Reaction with acyl chlorides or anhydrides yields substituted amides:

Schiff Base Formation

Condensation with aldehydes/ketones generates imines:

Electrophilic Aromatic Substitution

| Electrophile | Position | Product | Conditions | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-2 | 2-Nitro-4-Cl-3-Ph-thiazol-5-amine | 0°C, 1 h | |

| Br₂ (Fe catalyst) | C-5 | 5-Bromo-4-Cl-3-Ph-thiazol-2-amine | CHCl₃, 40°C, 3 h |

Ring Transformation and Cyclization

The thiazole ring can undergo ring-opening or expansion under specific conditions:

Ring-Opening with Triphenylphosphine

Thiophilic reagents like PPh₃ cleave the thiazole ring:

Cyclization to Benzothiazines

Reaction with sodium hydride induces cyclization:

Metal-Catalyzed Cross-Coupling

The chloro group participates in Suzuki-Miyaura couplings with aryl boronic acids:

Biological Activity and Derivatives

Derivatives of this compound exhibit notable bioactivity:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

4-Chloro-3-phenyl-1,2-thiazol-5-amine has demonstrated significant antimicrobial properties. Research indicates that it can inhibit bacterial cell wall synthesis, which leads to its effectiveness against various pathogens. For instance:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 | Moderate inhibition |

| Escherichia coli | 24 | Moderate inhibition |

| Candida albicans | 32 | Significant antifungal |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these microorganisms .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It exhibits cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure–activity relationship (SAR) studies have shown that modifications to the phenyl group can enhance its antiproliferative activity:

| Compound Modification | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Original Compound | 10.10 | MCF-7 |

| Para-methyl substitution | 5.36 | MCF-7 |

| Bioisosteric replacement | 3.21 | MCF-7 |

These results highlight the potential of this compound as a lead in the development of new anticancer agents .

Biological Mechanisms

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. It is believed to inhibit the activity of certain enzymes critical for microbial growth and cancer cell proliferation. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Industrial Applications

Beyond medicinal chemistry, this compound is also being explored in materials science for the development of new polymers and coatings due to its unique chemical properties. Its ability to act as a precursor for synthesizing other biologically active compounds makes it valuable in pharmaceutical manufacturing .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effectiveness of various thiazole derivatives, including this compound. Results showed that halogenated thiazoles exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound showed potent activity against MCF-7 and HepG2 cell lines, with modifications leading to improved IC50 values .

Mechanism of Action

The mechanism of action of 4-Chloro-3-phenyl-1,2-thiazol-5-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects .

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

1,2-Thiazole vs. 1,2,4-Thiadiazole

- Target Compound : 1,2-Thiazole (one sulfur, one nitrogen) with Cl and phenyl substituents.

- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7): Features a 1,2,4-thiadiazole ring (two nitrogens, one sulfur) with a 4-chlorophenyl group. Its molecular formula is C₈H₆ClN₃S (MW: 227.67 g/mol).

- 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine (CAS 89894-30-4): Another thiadiazole analog with substituents at positions 3 and 5. The altered substitution pattern may affect binding affinity in biological targets .

Substituent Position and Type

- 4-Chloro-3-methyl-1,2-thiazol-5-amine (CAS 96841-04-2): Replaces the phenyl group with a methyl substituent. Molecular formula: C₄H₅ClN₂S (MW: 148.61 g/mol).

- 3-Cyclopropyl-1,2-thiazol-5-amine: Substitutes phenyl with cyclopropyl, balancing lipophilicity and metabolic stability.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., 3-Methyl-1,2-thiazol-5-amine hydrochloride) exhibit enhanced solubility in polar solvents .

Biological Activity

4-Chloro-3-phenyl-1,2-thiazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure:

- Molecular Formula: C10H8ClN3S

- Molar Mass: 210.68 g/mol

- CAS Number: 1239257-87-4

The synthesis of this compound typically involves the cyclization of 4-chlorobenzaldehyde with thiosemicarbazide. This reaction forms a thiosemicarbazone intermediate, which is subsequently cyclized to yield the thiazole ring. The process can be optimized for higher yields through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Anticancer Activity: Preliminary studies suggest that this compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell survival and proliferation .

Antimicrobial Properties

Research indicates significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 0.17 |

| Bacillus cereus | 0.23 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | ≤0.25 |

These results demonstrate the compound's broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that this compound exhibits cytotoxic effects, with IC50 values indicating potent activity:

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 10.10 |

| HepG2 | 5.36 |

The compound induces cell cycle arrest and increases the Bax/Bcl-2 ratio, promoting apoptosis in treated cells .

Case Studies and Research Findings

- Antimicrobial Study: A study evaluated various thiazole derivatives, including this compound, revealing broad-spectrum antimicrobial activity against multiple strains of bacteria and fungi .

- Cytotoxicity Assessment: Another research focused on the cytotoxic effects of thiazole derivatives on cancer cell lines demonstrated that modifications to the thiazole structure could enhance anticancer potency significantly .

- Structure–Activity Relationship (SAR): Investigations into SAR showed that substituents on the phenyl ring impact biological activity; for instance, the introduction of electron-withdrawing groups could enhance antimicrobial efficacy while maintaining low toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-phenyl-1,2-thiazol-5-amine, and how can reaction conditions be optimized?

- Methodology : Begin with cyclocondensation of thiourea derivatives with α-chloroketones, followed by halogenation at the 4-position. Optimization includes:

- Reagent selection : Use chlorinating agents like POCl₃ or SOCl₂ under anhydrous conditions .

- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., ring-opening).

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water .

Q. How should researchers validate the structural identity of this compound?

- Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows NH₂ protons at δ 6.8–7.2 (broad singlet) and aromatic protons at δ 7.3–7.6 (multiplet) .

- Mass spectrometry : ESI-MS m/z 211 [M+H]⁺ .

- X-ray crystallography : Resolve tautomeric forms (e.g., amine vs. imine configurations) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability profile :

- Light-sensitive : Store in amber vials at –20°C.

- Hydrolysis risk : Avoid aqueous solutions at pH >8 due to thiazole ring susceptibility .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound?

- Methodology :

- DFT calculations : Use B3LYP/6-311+G(d,p) to model electrophilic/nucleophilic sites. The chloro group at C4 and amine at C5 are key reactive centers .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions .

Q. What strategies are effective for functionalizing the thiazole ring to enhance biological activity?

- Approaches :

- Nucleophilic substitution : Replace Cl at C4 with amines or alkoxides .

- Electrophilic aromatic substitution : Introduce electron-withdrawing groups (e.g., NO₂) at C3 to activate the NH₂ group .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Troubleshooting :

- Purity verification : Use LC-MS to rule out impurities as confounding factors .

- Assay standardization : Compare MIC (minimum inhibitory concentration) values across consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Example : Discrepancies in antifungal activity may arise from variations in solvent systems (DMSO vs. aqueous buffers) .

Q. What experimental and computational methods identify tautomeric forms of this compound?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.